Octadecylphosphonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Demulsification of n-Hexane-in-Water Nanoemulsions

Scientific Field: Environmental Science

Summary of Application: ODPA-modified Fe3O4 nanoparticles (referred to as Fe3O4@ODPA) were prepared for the demulsification of n-hexane-in-water nanoemulsions.

Methods of Application: The nanoparticles were prepared by condensation of hydroxyl groups between ODPA and Fe3O4 nanoparticles using the co-precipitation method.

Results: The nanoparticles were used to demulsify an n-hexane-in-water nanoemulsion.

Self-Assembly on Hydrophilic Substrates

Scientific Field: Materials Science

Summary of Application: A dip-coating method was introduced for preparing self-assembled monolayers (SAMs) of ODPA on hydrophilic substrates.

Methods of Application: Full-coverage OPA SAMs were formed in a couple of seconds on a cleaved mica substrate upon its dipping in a 1 mM OPA solution in anisole.

Results: The OPA SAMs annealed in air at up to 200 °C exhibited excellent hydrophobicity.

Thermal Paper for Receipts

Scientific Field: Industrial Applications

Summary of Application: ODPA is used in thermal paper for receipts, adding machines, and tickets.

Methods of Application: Not specified.

Results: Not specified.

Anti-Corrosive Coatings on Cupronickel

Summary of Application: Anti-corrosive coatings on cupronickel (CuNi) can be formed by fabricating a protective film of OPA by dip coating method.

Self-Assembly on α-Al2O3 Surfaces

Scientific Field: Physical Chemistry

Summary of Application: The formation of ODPA self-assembled monolayers (SAMs) from 2-propanol solutions on hydroxylated α-Al2O3 (0001) surfaces was studied.

Methods of Application: The SAMs were formed from 2-propanol solutions on hydroxylated α-Al2O3 (0001) surfaces.

Preparation of Indium Oxide (In2O3) Nanowire Transistor

Scientific Field: Nano-Electronics

Summary of Application: ODPA may be used in the preparation of indium oxide (In2O3) nanowire transistor that can find potential application in the growth of fast switching and low noise nano-electronic devices.

Surface Modification of Metal Oxides

Summary of Application: ODPA can form a monomolecular film in an extremely short time (i.e., within several seconds).

Methods of Application: The monomolecular film is formed by the adsorption and binding of ODPA on a solid surface.

Proteomics Research

Scientific Field: Biochemistry

Summary of Application: ODPA is utilized for proteomics research.

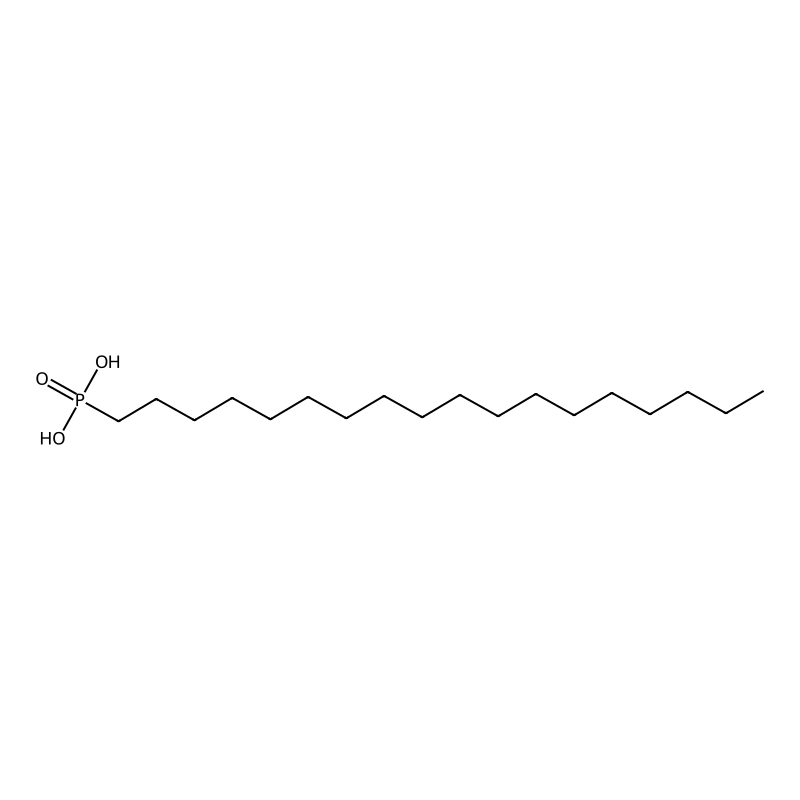

Octadecylphosphonic acid is an organic compound with the chemical formula . It is characterized by a long hydrophobic alkyl chain (octadecyl) attached to a phosphonic acid group. This structure allows it to form self-assembled monolayers on various substrates, making it useful in surface chemistry and materials science. The compound is primarily known for its ability to modify surfaces, enhancing their properties such as hydrophobicity and chemical resistance .

Toxicity

Limited data is available on the specific toxicity of ODPA. However, some studies suggest potential skin irritation and mild eye irritation upon contact [].

Flammability

ODPA is likely combustible, but the specific flash point and flammability data are not publicly available. As with any organic compound, caution should be exercised to avoid ignition sources.

Reactivity

Data Availability

In addition, octadecylphosphonic acid can participate in oxidation reactions. Ultraviolet light-induced oxidation has been studied, revealing that it can oxidize alkyl chains without significantly disrupting the underlying monolayer structure . This property is crucial for applications in electronics and sensor technology.

Octadecylphosphonic acid can be synthesized through several methods:

- Direct Phosphonation: This involves the reaction of octadecanol with phosphorus trichloride or phosphorus oxychloride, followed by hydrolysis to yield octadecylphosphonic acid.

- Self-Assembly Techniques: The compound can be deposited from solution onto substrates to form self-assembled monolayers. This method allows for precise control over the thickness and uniformity of the film .

- Reflux Methods: As noted in some studies, refluxing octadecylphosphonic acid with other compounds can create modified materials for specific applications in chromatography and surface engineering .

Octadecylphosphonic acid has a wide range of applications:

- Surface Modification: It is commonly used to modify surfaces for improved hydrophobicity and chemical resistance.

- Electronics: Its ability to form stable monolayers makes it useful in electronic devices, particularly in sensor technology.

- Thermal Paper: The compound is utilized in thermal paper for receipts and tickets due to its properties that enhance print quality and durability .

- Nanotechnology: In nanomaterial synthesis, it serves as a stabilizing agent for nanoparticles.

Interaction studies involving octadecylphosphonic acid focus mainly on its self-assembly properties and how these affect surface characteristics. Research indicates that the formation of self-assembled monolayers can significantly alter the wettability and adhesion properties of surfaces . Additionally, studies on oxidation reactions reveal how environmental factors can influence the stability and integrity of these monolayers over time .

Several compounds share structural similarities with octadecylphosphonic acid. Here are some notable examples:

| Compound | Structure Similarity | Unique Features |

|---|---|---|

| Hexadecylphosphonic acid | Shorter alkyl chain (16 carbons) | Lower hydrophobicity compared to octadecyl variant |

| Dodecylphosphonic acid | Shorter alkyl chain (12 carbons) | Used in different applications like detergents |

| Octadecyldimethylbenzylammonium chloride | Quaternary ammonium structure | Exhibits surfactant properties |

Octadecylphosphonic acid stands out due to its longer carbon chain, which enhances its hydrophobic characteristics and stability in various environments. This unique property makes it particularly effective for applications requiring robust surface modification.

XLogP3

GHS Hazard Statements

H315 (96.55%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (96.55%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (93.1%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant